2-(1-(3-Fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Beschreibung
2-(1-(3-Fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a piperidine ring bearing a 3-fluorobenzyl group and a thiophen-3-yl moiety. The 1,3,4-oxadiazole ring is a pharmacologically privileged structure known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in drug discovery . The piperidine ring introduces conformational flexibility, while the 3-fluorobenzyl group may enhance lipophilicity and target binding through fluorine’s electronegative effects.
Eigenschaften
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-16-3-1-2-13(10-16)11-22-7-4-14(5-8-22)17-20-21-18(23-17)15-6-9-24-12-15/h1-3,6,9-10,12,14H,4-5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELZDAMONMNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1-(3-Fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole , identified by its CAS number 1448062-88-1 , is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 343.4 g/mol . The structure features a piperidine ring substituted with a 3-fluorobenzyl group and a thiophene moiety attached to an oxadiazole ring. This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. The compound is expected to demonstrate similar activities due to its structural characteristics. For instance, oxadiazole derivatives have been reported to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The oxadiazole scaffold has been associated with anticancer effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage . The specific activity of the compound against cancer cell lines remains to be thoroughly investigated.
- Anti-inflammatory Effects : Compounds with the oxadiazole structure have also been linked to anti-inflammatory activities. This could be relevant for therapeutic applications in diseases characterized by chronic inflammation .
The biological effects of 2-(1-(3-Fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole are likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways that promote apoptosis in cancer cells or modulate immune responses.
- Molecular Docking Studies : Computational studies suggest strong binding affinities between the compound and target proteins involved in disease processes, indicating potential for drug development .
Table of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Modified Substituents
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations:
- However, replacing piperidine with pyrrolidine (as in ) alters ring size and flexibility, possibly affecting binding pocket compatibility. Thiophen-3-yl vs. benzo[b]thiophen-3-yl (): The benzo-fused thiophene in HDAC6 inhibitors enhances aromatic surface area, likely improving HDAC6 selectivity over HDAC1.
Mechanistic Insights from Analogues
- SGLT Inhibition: The pyrrolidine-oxadiazole compound in exhibits nanomolar SGLT1/2 inhibition, suggesting that the target compound’s piperidine and thiophene groups could similarly target ion transporters.
- HDAC6 Selectivity : Difluoromethyl and benzo[b]thiophene substituents in are critical for HDAC6 inhibition. The target compound lacks these groups, implying divergent mechanisms.
Q & A
Basic: What are the common synthetic routes for 2-(1-(3-Fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole?
The synthesis typically involves cyclization of precursor hydrazides with carboxylic acid derivatives. Key steps include:
- Hydrazide formation : Reacting thiophene-3-carboxylic acid hydrazide with activated esters (e.g., using EDCI/DMAP catalysis).
- Oxadiazole cyclization : Heating the intermediate with trimethyl orthoformate or phosphorus oxychloride to form the 1,3,4-oxadiazole ring .
- Piperidine functionalization : Introducing the 3-fluorobenzyl group via nucleophilic substitution or reductive amination on the piperidine moiety.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via NMR and LC-MS .
Basic: How is the structural integrity of this compound validated?
Validation requires multi-technique analysis:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl isomers) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHFNOS).
- X-ray crystallography : For crystalline derivatives, SHELXL refinement resolves bond lengths and angles, ensuring correct stereochemistry .
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How do structural modifications influence biological activity in SAR studies?
Modifications to the piperidine or thiophene moieties significantly alter bioactivity:
SAR studies highlight the critical role of the 3-fluorobenzyl group in target selectivity .
Advanced: What experimental strategies resolve contradictions in reported biological activities?
Discrepancies (e.g., variable IC values) arise from:
- Assay conditions : Differences in solvent (DMSO vs. ethanol) affect compound solubility and aggregation .
- Cell-line specificity : Activity against HEK293 vs. HeLa cells may reflect varying expression of target proteins .
- Metabolic stability : Hepatic microsome assays clarify species-dependent degradation (e.g., mouse vs. human CYP450 isoforms) .
Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) minimize variability .
Basic: What are the primary biological targets of this compound?
The compound exhibits activity against:
- Histone deacetylase 6 (HDAC6) : Inhibits tubulin deacetylation (IC ~50 nM) via sulfonyl-oxadiazole interactions .
- Microbial enzymes : Binds to bacterial dihydrofolate reductase (DHFR) with K ~1.2 µM .
- Cancer cell receptors : Antiproliferative effects in MCF-7 cells via PI3K/AKT pathway modulation .
Advanced: How can computational modeling optimize its pharmacokinetic profile?
- Docking studies : AutoDock Vina predicts binding poses to HDAC6 (PDB: 5EDU), prioritizing fluorobenzyl interactions .
- ADMET prediction : SwissADME estimates LogP ~2.8 and high blood-brain barrier penetration, guiding lead optimization .
- MD simulations : GROMACS assesses stability of ligand-enzyme complexes under physiological conditions .
Basic: What are the stability considerations during storage and handling?
- Light sensitivity : Store in amber vials at -20°C to prevent oxadiazole ring degradation .
- Solvent choice : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis .
- Lyophilization : For long-term storage, lyophilize with trehalose to maintain crystallinity .
Advanced: How does the compound’s reactivity impact derivatization strategies?
- Electrophilic substitution : Thiophene’s C-5 position reacts preferentially in halogenation or nitration .
- Reductive amination : Piperidine’s secondary amine allows alkylation with aldehydes/ketones (e.g., NaBHCN catalysis) .
- Click chemistry : Azide-alkyne cycloaddition at the oxadiazole’s N-2 position enables bioconjugation .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Plasma proteins bind >90% of the compound, requiring solid-phase extraction (C18 cartridges) before LC-MS/MS .
- Low concentrations : Use deuterated internal standards (e.g., d-analog) to improve quantification accuracy (LOQ: 0.1 ng/mL) .
- Isomeric interference : UPLC with chiral columns resolves enantiomers in pharmacokinetic studies .
Advanced: How can structural data inform co-crystallization with target proteins?
- Crystallization screens : Use PEG/Ion screens (Hampton Research) with HDAC6 catalytic domain (10 mg/mL protein, 2 mM ligand) .
- Data collection : Synchrotron radiation (λ = 0.98 Å) resolves fluorine atoms in electron density maps .
- Refinement : SHELXL’s restraints for disordered piperidine rings improve model accuracy (R-factor <0.18) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
